Product packaging for Pentafluoronitrosobenzene(Cat. No.:CAS No. 1423-13-8)

Pentafluoronitrosobenzene

Cat. No.: B072534
CAS No.: 1423-13-8
M. Wt: 197.06 g/mol
InChI Key: OJBLDDIHYSPHIV-UHFFFAOYSA-N
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Description

Pentafluoronitrosobenzene (CAS 1423-13-8) is a specialized fluorinated aromatic compound with the molecular formula C₆F₅NO. This reagent serves as a highly valuable synthetic building block in research and development, particularly due to the synergistic reactivity of its pentafluorophenyl and nitroso functional groups. Its unique structure facilitates a range of chemical transformations, making it a compound of interest in advanced organic synthesis and materials science. Key Research Applications & Value: Versatile Synthetic Intermediate: The compound is an electrophilic scaffold primed for nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward displacement of fluorine atoms by a variety of O-, S-, and N- nucleophiles, enabling the rational synthesis of complex, multi-substituted fluorinated benzenes . This reactivity is foundational for creating tailored molecules with specific properties. Precursor for Catalysis & Ligand Design: this compound can be utilized to generate novel ligands and organocatalysts. The nitroso group, in particular, is known to participate in enantioselective aminoxylation reactions, providing a route to valuable chiral building blocks when employed with chiral catalysts like proline and its derivatives . This application is highly relevant for the asymmetric synthesis of biologically active molecules. Building Block for Functional Materials: As a member of the pentafluorobenzene derivative family, this nitroso compound holds promise in the development of advanced materials . The strong electron-withdrawing effect and thermal stability imparted by the pentafluorosulfanyl (SF5) and other perfluoro groups are leveraged in the design of organic electronic materials, agrochemicals, and pharmaceuticals with enhanced performance characteristics . Handling & Safety: Researchers should consult the relevant Safety Data Sheet (SDS) before use. This product is intended for research purposes by qualified laboratory personnel only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F5NO B072534 Pentafluoronitrosobenzene CAS No. 1423-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1423-13-8

Molecular Formula

C6F5NO

Molecular Weight

197.06 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-nitrosobenzene

InChI

InChI=1S/C6F5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9

InChI Key

OJBLDDIHYSPHIV-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N=O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N=O

Other CAS No.

1423-13-8

Origin of Product

United States

Synthesis and Preparative Methods for Pentafluoronitrosobenzene

Methodological Approaches to Pentafluoronitrosobenzene Synthesis

The synthesis of this compound is primarily achieved through two main strategies: the oxidation of pentafluoroaniline and the ipso-desilylation of a corresponding aryl-silane derivative. Direct nitrosation of pentafluorobenzene (B134492) is generally not a favored method due to the highly deactivated nature of the perfluorinated aromatic ring towards electrophilic attack.

Oxidation of Pentafluoroaniline:

One of the common methods for preparing this compound involves the oxidation of pentafluoroaniline. nih.gov This approach utilizes strong oxidizing agents to convert the primary amino group (-NH₂) to a nitroso group (-NO). A frequently employed oxidizing agent for this transformation is peroxytrifluoroacetic acid (CF₃CO₃H), which can be prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. wikipedia.org

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at controlled low temperatures to mitigate side reactions. The progress of the reaction can often be monitored by a color change, with the formation of the green-colored this compound indicating the desired transformation. nih.gov

Table 1: Synthesis of this compound via Oxidation of Pentafluoroaniline

Starting MaterialOxidizing AgentSolventKey ConditionsObserved YieldReference
PentafluoroanilinePeroxytrifluoroacetic acidDichloromethaneLow temperatureNot explicitly stated for the nitroso compound, but 85% for the nitro compound. rsc.orgresearchgate.net nih.gov
PentafluoroanilinePerformic acidNot specifiedNot specifiedResidue contains azoxy-compound. rsc.org rsc.org
PentafluoroanilineSodium hypochloriteWaterNot specifiedLeads to azo-compounds. rsc.org rsc.org

Ipso-Desilylation of Arylsilanes:

A highly efficient and selective method for the synthesis of this compound involves the ipso-desilylation of a pentafluorophenylsilane (B12578386) derivative. This reaction proceeds via the electrophilic substitution of a trialkylsilyl group (e.g., -SiMe₃) on the aromatic ring with a nitroso group. A common nitrosating agent for this purpose is nitrosonium tetrafluoroborate (B81430) (NOBF₄). This method has been reported to provide a quantitative yield of the desired product. thieme-connect.de The reaction is typically performed in an aprotic solvent like acetonitrile.

This approach offers the advantage of high regioselectivity, as the position of the nitroso group is predetermined by the location of the silyl (B83357) group on the aromatic ring.

Challenges in Reaction Control and Product Isolation during Synthesis

The synthesis of this compound is accompanied by several challenges that necessitate careful control of reaction conditions and purification procedures.

Challenges in Reaction Control:

Over-oxidation: A significant challenge in the oxidation of pentafluoroaniline is the potential for over-oxidation of the desired nitroso compound to the corresponding pentafluoronitrobenzene (B1362553). nih.govwikipedia.org The nitroso group is susceptible to further oxidation under the reaction conditions. Careful control of the stoichiometry of the oxidizing agent and the reaction temperature is crucial to minimize the formation of this byproduct.

Formation of Azo and Azoxy Byproducts: Another common side reaction during the oxidation of pentafluoroaniline is the formation of decafluoroazoxybenzene and decafluoroazobenzene. nih.govrsc.org These dimeric species arise from the condensation of the intermediate nitrosobenzene (B162901) with unreacted starting material or other intermediates. In some instances, decafluoroazoxybenzene has been isolated as the main product instead of the expected this compound. nih.gov The reaction mixture's color progression can be an indicator; quenching the reaction at the green stage is suggested to favor the isolation of the nitroso compound. nih.gov

Temperature Control: Nitrosation reactions are often exothermic and require strict temperature control, typically at or below 0°C, to minimize the decomposition of the unstable nitrous acid (if used as a nitrosating agent in other contexts) and to suppress side reactions. thieme-connect.de

Instability of Reagents: Some nitrosating agents can be unstable. For instance, nitrous acid, generated in situ from a nitrite (B80452) salt and a strong acid, is prone to decomposition, especially at elevated temperatures. thieme-connect.de

Challenges in Product Isolation and Purification:

Separation from Byproducts: The presence of byproducts such as pentafluoronitrobenzene and decafluoroazoxybenzene complicates the isolation of pure this compound. The similarity in the physical properties of these compounds can make separation by standard techniques like distillation challenging.

Purification Techniques: The purification of the final product often requires chromatographic methods. The residue from the synthesis may need to be purified to separate the desired product from unreacted starting materials and byproducts. rsc.org

Work-up Procedures: The work-up procedure, which involves stopping the reaction and separating the crude product, must be carefully designed. For instance, quenching the reaction by pouring the mixture into an ice/water mixture is a common practice to halt the process quickly. dur.ac.uk The subsequent extraction and purification steps are critical for obtaining a pure sample. unibo.itrsc.org

Reactivity and Mechanistic Pathways of Pentafluoronitrosobenzene

Ene Reactions with Olefinic Substrates

As a potent enophile, pentafluoronitrosobenzene readily participates in ene reactions with alkenes possessing an allylic hydrogen. These reactions are valuable for C–N bond formation, yielding N-aryl hydroxylamines. The mechanism of this transformation has been a subject of detailed investigation, moving away from a classical concerted model to a more complex stepwise pathway.

Contrary to a concerted pericyclic mechanism, extensive studies support a stepwise pathway for the ene reaction of nitrosoarenes like this compound. The reaction is initiated by the electrophilic attack of the nitroso group on the olefin, leading to the formation of a polarized, diradical intermediate. This intermediate is characterized by a weak C-N bond and a C-C single bond, which allows for some rotational freedom.

From this diradical species, the reaction can proceed via two main pathways:

Hydrogen Abstraction: The oxygen atom of the nitroso group abstracts an allylic hydrogen from the alkene moiety in an intramolecular fashion. This step leads directly to the final N-aryl hydroxylamine ene product.

Cyclization: The intermediate can undergo cyclization to form a three-membered ring structure, specifically an aziridine N-oxide.

Isotopic labeling studies have been instrumental in providing evidence for the stepwise mechanism. By using specifically deuterium-labeled olefins, researchers can measure the kinetic isotope effect (KIE), which compares the rate of reaction of the hydrogen-containing substrate (kH) to the deuterium-containing substrate (kD).

Significant differences are observed between intramolecular and intermolecular KIEs, which is a hallmark of a mechanism involving a reversibly formed intermediate. In the reaction with 2,3-dimethyl-2-butene (tetramethylethylene, TME), large intramolecular KIEs (kH/kD ≈ 3.0–4.0) are observed, indicating that C-H bond cleavage is a significant, rate-contributing step. However, the intermolecular KIE, comparing the reaction of TME-d₀ with TME-d₁₂, is considerably smaller. For this compound, a kH/kD value of 1.03 ± 0.05 was reported, while a more reactive nitrosoarene (p-O₂N-C₆H₄-NO) showed a kH/kD of 1.98. rsc.orgvdoc.pub This discrepancy suggests that the initial C-N bond formation step is at least partially reversible, and the degree of reversibility is influenced by the reactivity of the nitroso enophile.

Experiment TypeOlefinic SubstrateNitrosoareneKinetic Isotope Effect (kH/kD)Reference
IntermolecularTME-d₀ vs. TME-d₁₂This compound1.03 ± 0.05 rsc.org
IntermolecularTME-d₀ vs. TME-d₁₂p-Nitronitrosobenzene1.98 rsc.orgvdoc.pub
Intramoleculartrans-TME-d₆p-Nitronitrosobenzene3.0 rsc.orgvdoc.pub
Intramoleculargem-TME-d₆p-Nitronitrosobenzene4.0 rsc.orgvdoc.pub

The aziridine N-oxide is a key postulated intermediate in the nitroso ene reaction pathway. It is formed by the cyclization of the initial polarized diradical intermediate. The formation of this three-membered ring is reversible, particularly for moderately reactive enophiles like this compound. rsc.orgvdoc.pub The aziridine N-oxide itself is not believed to lead directly to the ene product. Instead, it serves as a resting state or a "cul-de-sac" from which the diradical can reform. This reversible formation of the aziridine N-oxide provides a pathway for the isomerization of the diradical intermediate and helps explain the observed stereochemical and isotopic scrambling outcomes in certain reactions.

Oxidative Transformations and Regiochemical Selectivity

The direct oxidation of the this compound ring, particularly with selectivity at the para-position, is not a well-documented transformation in the scientific literature. The high oxidation state of the perfluorinated ring makes it generally resistant to further oxidative processes. The chemistry of this compound is dominated by reactions involving the nitroso group rather than transformations of the aromatic ring itself.

Generation of Aryl Nitrene Species from this compound

This compound serves as an effective precursor for the generation of the highly reactive intermediate, pentafluorophenylnitrene (C₆F₅N). This transformation is typically achieved through a deoxygenation reaction. When this compound is treated with a tervalent phosphorus reagent, such as triethyl phosphite (P(OEt)₃), it is smoothly deoxygenated. The reaction proceeds via the formation of a transient intermediate which then collapses, eliminating triethyl phosphate (O=P(OEt)₃) and releasing the aryl nitrene.

Research by Abramovitch and Challand demonstrated that the deoxygenation of this compound with triethyl phosphite in the presence of various olefins leads to the formation of aziridines. rsc.org The stereospecific nature of this addition to cis- and trans-alkenes provided strong evidence that the reaction proceeds through a singlet state of the pentafluorophenylnitrene. This method provides a valuable alternative to the more common generation of nitrenes from the corresponding azides.

Radical Scavenging and Trapping Agent Characteristics

The detection and characterization of transient free radicals are crucial for understanding many chemical and biological processes. Spin trapping is a widely used analytical method for this purpose, employing compounds that react with short-lived radicals to form more stable, persistent radicals that can be studied using electron paramagnetic resonance (EPR) spectroscopy wikipedia.org.

Aromatic C-nitroso compounds, such as nitrosobenzene (B162901), are a well-established class of spin traps at.ua. The mechanism involves the addition of a transient radical (R•) to the nitrogen atom of the nitroso group, resulting in the formation of a stable nitroxide radical adduct cdnsciencepub.comresearchgate.net. The resulting EPR spectrum of this spin adduct provides valuable information, as the hyperfine coupling constants are influenced by the nature of the trapped radical, aiding in its identification cdnsciencepub.com.

This compound, as a member of this class, possesses the necessary nitroso functional group to act as a radical scavenger. The general mechanism for this process is illustrated below:

General Reaction for Radical Trapping by a Nitroso Compound: R• + Ar-N=O -> Ar-N(O•)-R (Transient Radical) (Spin Trap) (Stable Nitroxide Adduct)

Intermolecular Interactions and Aggregation Phenomena

Monomeric Form Characterization

The monomeric form of pentafluoronitrosobenzene is a distinctive blue, volatile solid. Its characterization has been achieved through various spectroscopic methods, providing insight into its electronic and vibrational properties.

In the gas phase, the UV-Visible spectrum of monomeric this compound exhibits two main absorption bands. A weak absorption is observed in the visible region with a maximum (λmax) at 705 nm, which is responsible for its blue color. A much stronger absorption occurs in the ultraviolet region at 283 nm. When dissolved in cyclohexane, these absorption maxima are slightly shifted to 698 nm and 280 nm, respectively.

Infrared (IR) spectroscopy of the monomer reveals a characteristic N=O stretching frequency at 1512 cm⁻¹. This frequency is a key indicator of the monomeric nitroso group.

Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural confirmation. The ¹⁹F NMR spectrum in CCl₃F shows three distinct signals corresponding to the fluorine atoms on the aromatic ring:

ortho-Fluorines: -145.8 ppm

para-Fluorine: -158.0 ppm

meta-Fluorines: -163.2 ppm

These spectroscopic features are summarized in the table below.

Spectroscopic Data for Monomeric this compound
Technique Observation
UV-Visible (Gas Phase) λmax = 705 nm (weak), 283 nm (strong)
UV-Visible (Cyclohexane) λmax = 698 nm, 280 nm
Infrared N=O stretch at 1512 cm⁻¹
¹⁹F NMR (CCl₃F) δ = -145.8 (ortho), -158.0 (para), -163.2 (meta) ppm

Dimerization Dynamics of Aromatic C-Nitroso Compounds

Aromatic C-nitroso compounds, including this compound, readily undergo reversible dimerization to form azodioxy compounds. This process involves the formation of a new bond between the nitrogen atoms of two monomer units.

The dimers of aromatic C-nitroso compounds can exist as two geometric isomers: a cis (or Z) form and a trans (or E) form. In the solid state, the trans-dimer is generally the more stable and prevalent form for most aromatic C-nitroso compounds. The planarity of the aromatic rings with the C-N-N-O framework is a significant factor in the stability of the dimer.

The equilibrium between the monomer and dimer is a dynamic process governed by thermodynamic and kinetic factors. The dimerization is typically an exothermic process, meaning the dimer is favored at lower temperatures. Conversely, an increase in temperature shifts the equilibrium towards the monomeric form.

The Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dimerization have been determined for various aromatic C-nitroso compounds. The dimerization process is generally characterized by a negative enthalpy change (exothermic) and a negative entropy change (as two molecules combine to form one, leading to a more ordered state).

For example, for 2,6-dimethylnitrosobenzene in acetonitrile, the dissociation of the trans-dimer into two monomers has a ΔH° of 54.0 kJ mol⁻¹ and a ΔS° of 129 J K⁻¹ mol⁻¹. This indicates that the dissociation is endothermic and leads to an increase in entropy.

The kinetics of the monomer-dimer interconversion can be studied using techniques like NMR spectroscopy. These studies reveal the activation energies for both the dimerization and dissociation processes. The interconversion between the Z and E isomers of the dimer often proceeds through the monomeric intermediate.

The position of the monomer-dimer equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The polarity of the solvent can significantly influence the stability of the monomer and dimer forms.

For instance, in aqueous solutions, the equilibrium for some nitrosobenzenes is shifted towards the dimer, which is attributed to the dipolar stabilization of the more polar dimer structure by water molecules. In contrast, in nonpolar organic solvents, the monomeric form is often favored.

Advanced Spectroscopic Characterization and Computational Chemistry

Spectroscopic Techniques for Probing Dimerization and Interconversion

The equilibrium between the monomeric and dimeric forms of nitroso compounds is a well-known phenomenon. In the case of pentafluoronitrosobenzene, this interconversion can be probed using various spectroscopic techniques, which provide critical data on the kinetics and thermodynamics of the process. While specific experimental studies on the dimerization of this compound are not extensively documented in publicly available literature, the principles of applying techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are well-established for analogous systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying fluorinated compounds. The distinct chemical environments of the fluorine atoms in the monomer and dimer would be expected to produce separate signals in the ¹⁹F NMR spectrum. By monitoring the relative intensities of these signals at different temperatures and concentrations, it is possible to determine the equilibrium constant and thermodynamic parameters (ΔH° and ΔS°) for the dimerization process.

Infrared (IR) Spectroscopy: The N=O stretching frequency in the IR spectrum is highly sensitive to the molecule's electronic environment and aggregation state. The monomeric C₆F₅NO would exhibit a characteristic N=O stretching vibration at a different frequency compared to the N-N and N-O vibrations within the dimeric structure, (C₆F₅N)₂O₂. Variable-temperature IR spectroscopy could be employed to track the changes in the vibrational bands associated with the monomer and dimer, providing further insight into the equilibrium.

Spectroscopic TechniqueExpected Observable for Dimerization StudyPotential Data Derived
¹⁹F NMR SpectroscopyDistinct signals for fluorine nuclei in monomer and dimerEquilibrium constant (K), Enthalpy of dimerization (ΔH°), Entropy of dimerization (ΔS°)
Infrared (IR) SpectroscopyShift in the N=O stretching frequency and appearance of dimer-specific vibrational bandsIdentification of monomer and dimer species, qualitative assessment of equilibrium position
UV-Visible SpectroscopyChanges in the absorption bands corresponding to n→π* and π→π* transitionsInformation on the electronic structural changes upon dimerization

Electronic Structure and Photoelectronic Properties Analysis

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and spectroscopic behavior. Advanced computational methods and photoelectronic spectroscopy are indispensable for this purpose.

High-level quantum chemical calculations, such as ab initio and configuration interaction (CI) methods, provide a detailed picture of the molecular orbitals and electronic states of this compound. While specific published studies employing these advanced methods on this exact molecule are scarce, the theoretical framework allows for the prediction of its electronic properties.

Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can be used to calculate the ground-state electronic structure, molecular geometry, and vibrational frequencies. For a more accurate description of excited states and electron correlation, multiconfigurational methods are necessary.

Configuration Interaction (CI): CI is a variational method that can provide highly accurate energies for the ground and excited states by including electron correlation. A full CI calculation, while computationally expensive, offers the exact solution to the electronic Schrödinger equation within the given basis set. More practical approaches, such as Multireference Configuration Interaction (MRCI), are often employed for molecules with significant static correlation.

Complete Active Space Self-Consistent Field (CASSCF): The CASSCF method is a powerful tool for studying molecules with complex electronic structures, such as those with near-degenerate orbitals or for describing bond-breaking processes. For this compound, a CASSCF calculation could be used to accurately describe the electronic structure of the nitroso group and its interaction with the perfluorinated ring, as well as to investigate the electronic states involved in its photochemical reactions.

Experimental techniques like ultraviolet-visible (UV-Vis) and photoelectron spectroscopy (PES) provide direct information about the electronic transitions and orbital energies of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from electronic transitions. The n→π* transition, involving the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the N=O group, typically appears as a weak absorption in the visible region, responsible for the characteristic blue or green color of many nitroso compounds. Higher energy π→π* transitions involving the aromatic system would be observed in the ultraviolet region.

Photoelectron Spectroscopy (PES): PES measures the ionization energies of electrons in a molecule, providing direct experimental data on the energies of molecular orbitals. He(I) photoelectron spectroscopy would reveal the energies of the valence orbitals of this compound. The resulting spectrum would show a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The analysis of these bands, aided by theoretical calculations, allows for the assignment of the electronic structure.

Spectroscopic TechniqueElectronic Transition/Property ProbedExpected Spectral Region
UV-Visible Spectroscopyn→π* (N=O group)Visible
π→π* (aromatic ring and N=O group)Ultraviolet
Photoelectron SpectroscopyIonization energies of valence molecular orbitalsN/A (provides orbital energy levels)

Theoretical Modeling of Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to investigate the reactivity and selectivity of this compound without the need for direct experimentation. These theoretical models can predict chemical behavior and elucidate complex reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method for studying the reaction mechanisms of organic molecules. By calculating the potential energy surface for a given reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as cycloadditions or reactions with nucleophiles, DFT calculations can be used to:

Determine the reaction pathway: By mapping the energetic profile of the reaction, the most favorable mechanism can be identified.

Characterize transition states: Locating the transition state structure and calculating its energy provides the activation energy of the reaction, which is directly related to the reaction rate. Vibrational frequency analysis is used to confirm that a located stationary point is a true transition state (characterized by a single imaginary frequency).

Analyze substituent effects: The influence of the five fluorine atoms on the reactivity of the nitrosobenzene (B162901) core can be systematically investigated.

Beyond specific reaction mechanisms, computational chemistry can predict a range of chemical properties and behaviors of this compound.

Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen and oxygen atoms of the nitroso group are expected to be electron-rich (nucleophilic), while the carbon atom attached to the nitroso group and the carbon atoms of the perfluorinated ring are likely to be electron-poor (electrophilic).

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the outcome of many chemical reactions. The LUMO of this compound is expected to be localized on the N=O group and the aromatic ring, indicating its susceptibility to nucleophilic attack. The HOMO would likely involve the lone pair electrons on the oxygen atom. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

These computational tools provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding future experimental work and the design of new synthetic methodologies.

Research Applications and Future Directions for Pentafluoronitrosobenzene

Potential in Organic Synthesis Methodologies

The highly electrophilic nature of the nitroso group in pentafluoronitrosobenzene, amplified by the fluorine atoms on the aromatic ring, makes it a potent reactant in various organic transformations. Its utility is particularly notable in cycloaddition and ene reactions for the synthesis of complex nitrogen- and oxygen-containing heterocyclic structures, which are significant scaffolds in medicinal chemistry.

One of the primary applications of nitroso compounds is in the hetero-Diels-Alder reaction , a powerful tool for the construction of six-membered heterocycles. mdpi.com In this reaction, the nitroso compound acts as a dienophile, reacting with a conjugated diene to form a 1,2-oxazine ring. researchgate.netlupinepublishers.comresearchgate.net The electron-deficient character of this compound enhances its reactivity as a dienophile, facilitating cycloadditions where traditional nitrosoarenes might be less effective. This approach provides a direct route to highly functionalized and fluorinated 1,2-oxazine derivatives, which are precursors to a variety of other valuable compounds. mdpi.comnih.gov

Reactant 1 (Diene)Reactant 2 (Dienophile)ProductReaction Type
Conjugated DieneThis compound1,2-Oxazine derivativeHetero-Diels-Alder Reaction
Alkene (with allylic H)This compoundAllylic hydroxylamine derivativeEne Reaction

Beyond cycloadditions, this compound is a competent enophile in ene reactions . This reaction involves the interaction of the nitroso group with an alkene possessing an allylic hydrogen, leading to the formation of an N-allylhydroxylamine. This transformation is a valuable method for allylic C-H functionalization, specifically for allylic amination, introducing a nitrogen atom at a strategic position. nih.govnih.govresearchgate.net The reactivity of this compound in this context opens avenues for the synthesis of complex molecules with defined stereochemistry at the newly formed C-N bond.

Novel Applications as Reagents and Chemical Probes

The distinct reactivity of this compound extends to its application as a specialized reagent and a platform for designing sophisticated chemical probes for biological investigations.

A significant application of nitroso compounds is as spin trapping agents for the detection of short-lived radical species via electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgutexas.edu While nitrones are more commonly used, C-nitroso compounds like this compound can offer advantages in certain systems, potentially providing more detailed hyperfine splitting patterns that aid in radical identification. wikipedia.org The pentafluorophenyl group can influence the stability and spectral characteristics of the resulting nitroxide spin adduct, potentially enabling the detection and characterization of specific radical species, including fluorinated radicals. researchgate.net

Furthermore, the development of chemical probes is a rapidly advancing field aimed at understanding complex biological processes. bohrium.comnih.govnih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function. nih.govrsc.orgmdpi.com The pentafluorophenyl moiety of this compound can serve as a versatile handle for downstream functionalization, allowing for the attachment of reporter groups (e.g., fluorophores) or other functionalities. Its reactivity also allows for its incorporation into larger molecular architectures designed to probe specific biological events.

ApplicationDescriptionKey Feature of this compound
Spin Trapping AgentReacts with transient radicals to form a more stable radical adduct detectable by EPR spectroscopy.The pentafluorophenyl group can influence the EPR spectral properties of the spin adduct.
Chemical Probe ScaffoldServes as a building block for the synthesis of probes to study biological systems.The reactive nitroso group and the modifiable aromatic ring allow for the incorporation of reporter groups and targeting moieties.

Emerging Research Avenues and Methodological Development

The exploration of this compound's full potential is an ongoing endeavor, with several promising research directions emerging. rsc.orgresearchgate.netresearchgate.netscispace.com

Current research is focused on expanding the scope of its use in catalytic and asymmetric transformations. The development of chiral catalysts that can control the stereochemical outcome of its reactions, such as the hetero-Diels-Alder and ene reactions, would significantly enhance its synthetic utility. This would provide access to enantiomerically pure fluorinated heterocycles, a class of compounds highly sought after in drug discovery.

Another area of active investigation is the design of novel redox-active probes based on the this compound core. The nitroso group can undergo reversible redox reactions, a property that could be harnessed to develop probes for monitoring redox processes in biological systems. Such probes could provide valuable insights into cellular oxidative stress and related signaling pathways.

Furthermore, methodological advancements are being pursued to broaden the range of reactions in which this compound can participate. This includes exploring its reactivity with a wider array of nucleophiles and electrophiles and its potential use in multicomponent reactions to rapidly build molecular complexity. The unique electronic nature of the pentafluorophenyl ring continues to inspire the development of new synthetic strategies and applications in materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pentafluoronitrosobenzene, and how do reaction conditions influence purity?

  • Methodological Answer : this compound is synthesized via oxidation of pentafluoroaniline using 90% hydrogen peroxide and formic acid in methylene chloride. Key factors include stoichiometric control (e.g., excess peroxide to avoid byproducts) and temperature regulation (below 40°C to prevent decomposition). Purification involves vacuum distillation (boiling point ~42–44°C) and recrystallization from ethanol to achieve >98% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound’s electronic structure?

  • Methodological Answer :

  • NMR : The 19F^{19}\text{F} NMR spectrum exhibits distinct splitting patterns due to fluorine coupling. For example, the para-fluorine signal appears as a triplet (J ≈ 12 Hz) due to coupling with adjacent fluorines .
  • IR : The nitroso (N=O) stretching vibration is observed at ~1520–1550 cm1^{-1}, with fluorine substitution causing a blue shift compared to nitrosobenzene .

Q. What are the primary safety considerations when handling this compound in the lab?

  • Methodological Answer : Use inert-atmosphere gloveboxes to prevent decomposition (sensitive to moisture and light). Toxicity data are limited, but structural analogs suggest respiratory and dermal hazards. Always pair with gas chromatography-mass spectrometry (GC-MS) to monitor degradation products during storage .

Advanced Research Questions

Q. How do bond dissociation energies (BDEs) of C–NO in this compound compare to nitrosobenzene, and what experimental methods validate these values?

  • Methodological Answer : Very-low-pressure pyrolysis (VLPP) studies at 298 K show BDE(C6_6F5_5–NO) = 50.5 ± 1 kcal/mol, slightly lower than C6_6H5_5–NO (51.5 ± 1 kcal/mol). This is attributed to fluorine’s electron-withdrawing effects destabilizing the nitroso group. Validation involves comparing VLPP-derived Arrhenius parameters with laser-flash photolysis data .

Q. What computational strategies reconcile discrepancies in reported thermodynamic properties (e.g., ΔHf_f^\circ) of this compound?

  • Methodological Answer : Group additivity models estimate ΔHf_f^\circ(C6_6F5_5NO) = –160 ± 2 kcal/mol. Discrepancies arise from assumptions in radical recombination rates (log krk_r = 10.0 ± 0.5 M1^{-1}·s1^{-1}). Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets can refine these values by accounting for fluorine’s inductive effects .

Q. How does this compound participate in cycloaddition reactions, and what intermediates are implicated?

  • Methodological Answer : this compound undergoes [2+4] cycloaddition with tetramethylethylene, forming a nitroso-ene adduct. Radical intermediates (e.g., C6_6F5_5N•O) are detected via electron paramagnetic resonance (EPR) spectroscopy. Kinetic studies in benzene at 298 K reveal a second-order rate constant of k=2.3×103k = 2.3 \times 10^{-3} M1^{-1}·s1^{-1} .

Q. How can researchers assess environmental persistence of this compound despite limited ecotoxicological data?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models:

  • Persistence : Predicted half-life in soil = 120 days (EPI Suite v4.1), based on nitroso group lability.
  • Bioaccumulation : Log KowK_{ow} = 2.8 (calculated via Molinspiration), indicating moderate bioaccumulation potential .

Guidance for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible (e.g., access to fluorinated precursors), Novel (e.g., unexplored cycloaddition pathways), and Ethical (e.g., proper waste disposal for fluorinated byproducts) .
  • Pitfall Avoidance : Preemptively address contradictory data (e.g., BDE variations across methods) by cross-validating with multiple techniques (VLPP, DFT, EPR) .

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